Fluoromethyl p-toluene sulfide
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Overview
Description
Fluoromethyl p-toluene sulfide is an organic compound that features a fluoromethyl group attached to a p-tolyl sulfane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoromethyl p-toluene sulfide typically involves the reaction of p-tolyl sulfide with a fluoromethylating agent. One common method is the reaction of p-tolyl sulfide with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Fluoromethyl p-toluene sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydride and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fluoromethyl p-toluene sulfide has several applications in scientific research:
Biology: Investigated for its potential as a probe in biochemical studies due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fluoromethyl p-toluene sulfide involves its interaction with various molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfane moiety can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl p-tolyl sulfide: Similar structure but lacks the fluoromethyl group.
Methyl p-tolyl sulfone: Contains a sulfone group instead of a sulfane group.
Fluoromethyl phenyl sulfane: Similar but with a phenyl group instead of a p-tolyl group.
Uniqueness
The fluoromethyl group enhances the compound’s stability and lipophilicity, while the p-tolyl sulfane moiety provides a versatile platform for further functionalization .
Properties
Molecular Formula |
C8H9FS |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(fluoromethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C8H9FS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3 |
InChI Key |
WFTRYPXQWQWTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCF |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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